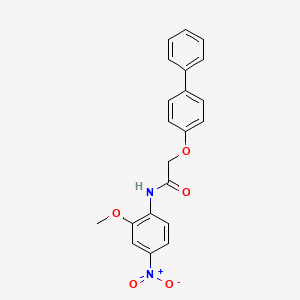![molecular formula C22H26N2O2S B4998077 N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine works by blocking the activity of the AMPA receptor, a type of ionotropic glutamate receptor that is involved in excitatory neurotransmission in the central nervous system. By blocking the activity of the AMPA receptor, this compound reduces the flow of calcium ions into neurons, thereby reducing the strength of excitatory signals. This can have a variety of effects on physiological and behavioral processes, depending on the specific brain region and neuronal circuitry involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, this compound reduces the strength of excitatory signals in the central nervous system, which can lead to a variety of downstream effects. For example, this compound has been shown to reduce the severity of seizures in animal models of epilepsy, suggesting that the AMPA receptor plays a role in seizure activity. This compound has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that the AMPA receptor plays a role in addiction.
実験室実験の利点と制限
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine is that it is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, this compound has some limitations as well. For example, it is not selective for a specific subtype of AMPA receptor, meaning that it can block the activity of multiple subtypes of this receptor. Additionally, this compound has a relatively short half-life in the body, meaning that it must be administered frequently to maintain its effects.
将来の方向性
There are many potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine. One area of interest is the role of the AMPA receptor in pain perception. This compound has been shown to reduce pain in animal models, suggesting that the AMPA receptor may be a target for pain management. Another area of interest is the role of the AMPA receptor in addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting that targeting the AMPA receptor may be a potential treatment for addiction. Finally, there is interest in developing more selective AMPA receptor antagonists, which could provide more specific insights into the role of this receptor in various physiological and behavioral processes.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine can be synthesized using a multistep process involving the reaction of 3,4-dimethoxyphenylacetonitrile with methyl mercaptan, followed by further reactions to form the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by trained professionals.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine has been used extensively in scientific research to study the role of the AMPA receptor in the central nervous system. Specifically, this compound is used as a tool to block the activity of the AMPA receptor, allowing researchers to study the effects of this receptor on various physiological and behavioral processes. This compound has been used in studies of learning and memory, addiction, pain perception, and epilepsy.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-methylsulfanylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15-12-22(23-19-14-17(27-5)7-8-18(15)19)24(2)11-10-16-6-9-20(25-3)21(13-16)26-4/h6-9,12-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVMIUFJMFQCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N(C)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![3-[benzyl(methyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4998052.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)

![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-(2-phenylethyl)thiourea](/img/structure/B4998085.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)